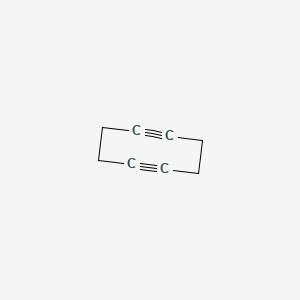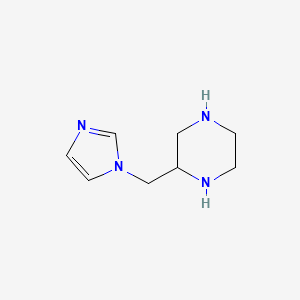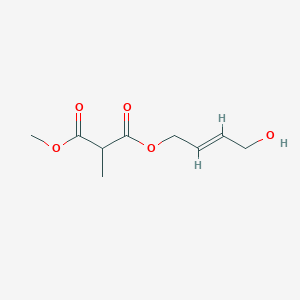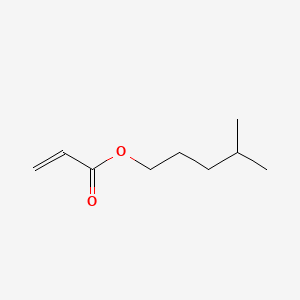
4-Methylpentyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpentyl acrylate is an organic compound with the molecular formula C9H16O2. It is an ester formed from the reaction of acrylic acid and 4-methylpentanol. This compound is part of the acrylate family, which is widely used in the production of polymers due to their highly reactive α,β-unsaturated carboxyl structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylpentyl acrylate can be synthesized via the esterification of acrylic acid with 4-methylpentanol. This reaction typically involves the use of an acidic catalyst such as p-toluenesulfonic acid to facilitate the nucleophilic attack of the alcohol on the acrylic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylpentyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form poly(this compound), which is used in coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to acrylic acid and 4-methylpentanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Hydrolysis: Acidic or basic conditions with catalysts like sulfuric acid or sodium hydroxide are used.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and 4-methylpentanol
Aplicaciones Científicas De Investigación
4-Methylpentyl acrylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methylpentyl acrylate primarily involves its polymerization. The α,β-unsaturated carboxyl structure allows it to undergo free radical polymerization, forming long polymer chains. This process involves the initiation, propagation, and termination steps, where the monomer units are added sequentially to form the polymer .
Comparación Con Compuestos Similares
Similar Compounds
- Butyl acrylate
- 2-Ethylhexyl acrylate
- Methyl methacrylate
Comparison
4-Methylpentyl acrylate is unique due to its specific alkyl chain, which imparts distinct properties such as lower glass transition temperature and enhanced flexibility compared to other acrylates like butyl acrylate and methyl methacrylate . Its structure also influences its odor properties, making it less odorous than some other acrylates .
Propiedades
Número CAS |
5143-30-6 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
4-methylpentyl prop-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-9(10)11-7-5-6-8(2)3/h4,8H,1,5-7H2,2-3H3 |
Clave InChI |
BDMYQVMQTKUZNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)

![[1,1'-Bi(cyclobutane)]-3-carbonyl chloride](/img/structure/B13795188.png)
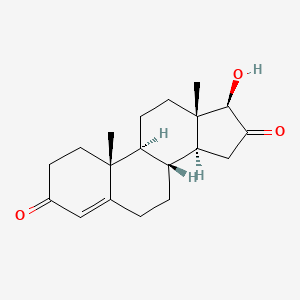
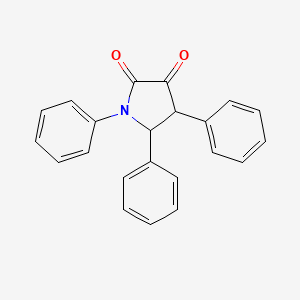
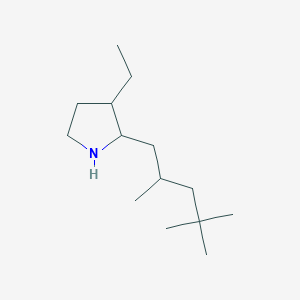
![Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide](/img/structure/B13795209.png)
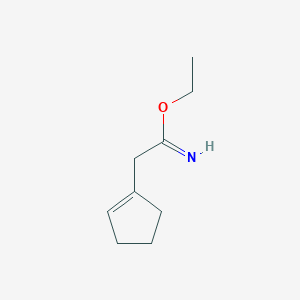
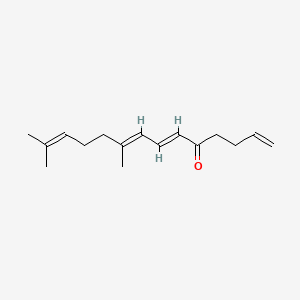

![(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one](/img/structure/B13795229.png)
